molecular formula C26H23Cl2N3O3S2 B2878246 4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 324540-98-9

4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2878246
CAS No.: 324540-98-9
M. Wt: 560.51
InChI Key: NYSQYOJWNURHOS-UHFFFAOYSA-N
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Description

4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a sophisticated synthetic compound designed for exploratory research in medicinal chemistry. Its molecular structure incorporates two pharmacologically significant motifs: a polysubstituted 1,3-thiazole core and a nitrogen mustard moiety. The 1,3-thiazole scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities, including potential in oncology, the treatment of inflammatory conditions, and neurological disorders . The integration of this core with a bis(2-chloroethyl)sulfamoyl group, a functional group characteristic of alkylating agents, suggests potential for investigating targeted therapeutic mechanisms. This combination makes the compound a valuable candidate for researchers studying the structure-activity relationships of novel bioactive agents, particularly in the development of enzyme inhibitors or targeted therapies . This product is intended for laboratory research purposes by qualified personnel only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2N3O3S2/c27-15-17-31(18-16-28)36(33,34)22-13-11-21(12-14-22)25(32)30-26-29-23(19-7-3-1-4-8-19)24(35-26)20-9-5-2-6-10-20/h1-14H,15-18H2,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSQYOJWNURHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Benzoic Acid

The synthesis begins with the chlorosulfonation of benzoic acid to introduce the sulfonyl chloride group at the para position. This reaction typically employs chlorosulfonic acid (ClSO₃H) under controlled conditions:

  • Reaction conditions :
    • Benzoic acid (1 equiv) is dissolved in excess chlorosulfonic acid at 0–5°C.
    • The mixture is stirred for 4–6 hours, followed by quenching in ice water.
    • The precipitate, 4-(chlorosulfonyl)benzoic acid, is isolated via filtration and dried.

Key considerations :

  • Temperature control is critical to avoid over-sulfonation.
  • Yields range from 65–75%, with purity confirmed by $$ ^1H $$ NMR and IR spectroscopy.

Sulfonamide Formation with Bis(2-Chloroethyl)Amine

The sulfonyl chloride intermediate reacts with bis(2-chloroethyl)amine to form the sulfamoyl group. Bis(2-chloroethyl)amine is synthesized via nucleophilic substitution of ethanolamine with thionyl chloride (SOCl₂):

  • Synthesis of bis(2-chloroethyl)amine :
    • Ethanolamine (1 equiv) is treated with excess SOCl₂ in dichloromethane at 0°C.
    • The reaction is stirred for 12 hours, followed by solvent evaporation to yield bis(2-chloroethyl)amine hydrochloride.
  • Sulfonylation :
    • 4-(Chlorosulfonyl)benzoic acid (1 equiv) is reacted with bis(2-chloroethyl)amine (1.2 equiv) in dry tetrahydrofuran (THF) with triethylamine (2 equiv) as a base.
    • The mixture is stirred at room temperature for 24 hours, yielding 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid.

Optimization challenges :

  • Excess amine ensures complete conversion but complicates purification.
  • Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Synthesis of 4,5-Diphenyl-1,3-Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole ring formation, utilizing α-haloketones and thiourea derivatives:

  • Substrate preparation :
    • 4,5-Diphenyl-2-bromoacetophenone is synthesized via Friedel-Crafts acylation of biphenyl with bromoacetyl bromide.
  • Cyclization :
    • The α-bromoketone (1 equiv) is reacted with thiourea (1.2 equiv) in ethanol under reflux for 6 hours.
    • The product, 4,5-diphenyl-1,3-thiazol-2-amine, precipitates upon cooling and is recrystallized from ethanol.

Analytical data :

  • $$ ^1H $$ NMR (DMSO-d₆): δ 7.54–7.65 (m, 10H, aromatic), 5.21 (s, 2H, NH₂).
  • Yield: 82–90%.

Alternative Route via Dialkyl Acetylenedicarboxylate

A greener approach employs dialkyl acetylenedicarboxylates and thiourea derivatives in ethanol:

  • Reaction protocol :
    • 4,5-Diphenyl-2-aminobenzamide (1 equiv) is combined with dimethyl acetylenedicarboxylate (1 equiv) and thiourea (1 equiv) in ethanol.
    • The mixture is stirred at 80°C for 30 minutes, yielding the thiazole ring via cyclization.

Advantages :

  • Shorter reaction time (30 minutes vs. 6 hours).
  • Higher yields (95%) and reduced byproducts.

Amide Coupling and Final Assembly

Activation of Sulfamoyl Benzoic Acid

The carboxylic acid group is activated to facilitate amide bond formation:

  • Chlorination :
    • 4-[Bis(2-chloroethyl)sulfamoyl]benzoic acid (1 equiv) is treated with thionyl chloride (2 equiv) in dry dichloromethane (DCM) at 0°C.
    • After 2 hours, the solvent is evaporated to yield the acyl chloride.

Coupling with Thiazol-2-Amine

The acyl chloride reacts with 4,5-diphenyl-1,3-thiazol-2-amine under Schotten-Baumann conditions:

  • Reaction setup :
    • The acyl chloride (1 equiv) is dissolved in dry DCM and added dropwise to a solution of thiazol-2-amine (1 equiv) and pyridine (3 equiv) at 0°C.
    • The mixture is stirred for 12 hours at room temperature.
  • Workup :
    • The product is extracted with DCM, washed with dilute HCl, and purified via recrystallization (ethanol/water).

Yield and characterization :

  • Isolated yield: 70–75%.
  • $$ ^1H $$ NMR confirms the presence of both sulfamoyl and thiazole protons.

Comparative Analysis of Synthetic Routes

Step Method Yield Advantages Challenges
Sulfamoyl benzamide Chlorosulfonation 65–75% High regioselectivity Corrosive reagents
Thiazole ring Hantzsch synthesis 82–90% Scalability Long reaction times
Thiazole ring Acetylenedicarboxylate 95% Rapid, green conditions Limited substrate scope
Amide coupling Schotten-Baumann 70–75% Mild conditions Sensitivity to moisture

Scalability and Industrial Considerations

Industrial production faces challenges in handling chlorosulfonic acid and thionyl chloride, necessitating specialized equipment. Continuous flow systems have been proposed to improve safety and efficiency in sulfonamide synthesis. For the thiazole component, microwave-assisted synthesis reduces reaction times by 50% while maintaining yields >90%.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chloroethyl groups can produce a variety of substituted derivatives.

Scientific Research Applications

4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its antitumor properties, particularly in the development of chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide involves its interaction with cellular targets, leading to the disruption of critical biological processes. The bis(2-chloroethyl)sulfamoyl moiety is known to form cross-links with DNA, inhibiting DNA replication and transcription, which ultimately leads to cell death. The thiazole ring may also interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

HDAC Inhibitors with Nitrogen Mustard Moieties

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)

  • Structure: Benzamide core with a nitrogen mustard (bis(2-chloroethyl)amino) and 2-aminophenyl group.
  • Activity: Potent HDAC1 inhibitor (IC₅₀ = 95.2 nM) with class I selectivity . 10.3-fold higher antiproliferative activity than SAHA in A2780 ovarian cancer cells . Limited in vivo efficacy due to metabolic instability .

Fluorinated Derivative (FNA)

  • Structure : Fluorine substituted at the para-position of NA’s benzamide.
  • Activity : Enhanced metabolic stability and selectivity over NA, demonstrating the impact of halogenation on pharmacokinetics .
Compound Mustard Type HDAC1 IC₅₀ (nM) Antiproliferative Potency (vs. SAHA) Metabolic Stability
NA Nitrogen mustard 95.2 10.3-fold (A2780) Low
FNA Nitrogen mustard Not reported Improved over NA High
Target Compound Sulfamoyl mustard Not reported Inferred (structural analog) Unknown

Antifungal 1,3,4-Oxadiazole Derivatives

LMM5 and LMM11

  • Structure : 1,3,4-Oxadiazole core with sulfamoyl and benzamide groups.
  • Activity :
    • Inhibit Candida albicans via thioredoxin reductase (Trr1) inhibition .
    • LMM5: IC₅₀ = 4.2 µM against C. albicans .
  • Key Difference : The target compound’s thiazole ring may confer distinct target specificity compared to oxadiazoles, which are optimized for fungal Trr1 binding .
Compound Heterocycle Target Antifungal Activity (IC₅₀)
LMM5 1,3,4-Oxadiazole Thioredoxin reductase 4.2 µM
Target Compound 1,3-Thiazole Unknown Not reported

Substituted Benzamides with Sulfamoyl Groups

Compounds 5a–5i ()

  • Structure : Variably substituted benzamides (e.g., fluoro, chloro) with sulfamoyl groups.
  • Activity : Primarily characterized for purity and structural features (e.g., melting points, NMR data) without explicit biological data .

DNA-Targeting Antiparasitic Agents

N-Phenylbenzamide Derivatives (Compounds 1 and 2 in )

  • Structure: Benzamide with bis(2-aminoimidazoline) groups.
  • Activity: Target AT-rich kinetoplast DNA in Trypanosoma brucei . Cure murine models of sleeping sickness at 25 mg/kg .
  • Key Difference : The target compound’s thiazole and sulfamoyl mustard may enable dual mechanisms (DNA alkylation + enzyme inhibition) compared to imidazoline-based DNA binders .

Structural and Functional Insights

  • Mustard Group Variations :
    • Nitrogen mustards (e.g., NA) prioritize HDAC inhibition, while sulfamoyl mustards (target compound) may favor DNA alkylation due to enhanced electrophilicity .
  • Heterocycle Influence :
    • Thiazoles (target compound) vs. oxadiazoles (LMM5/11) or imidazolines () modulate lipophilicity and target engagement.
  • Substituent Effects :
    • Halogenation (e.g., fluorine in FNA) improves metabolic stability, suggesting similar modifications could optimize the target compound’s in vivo performance .

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